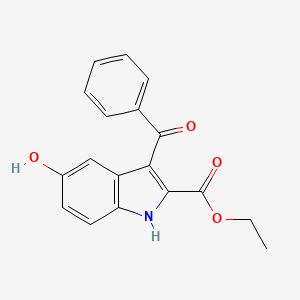![molecular formula C21H16F3N7O3 B11096643 ethyl 4-[(6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate](/img/structure/B11096643.png)
ethyl 4-[(6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a hydrazino group, and an oxadiazolo-pyrazinyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the hydrazino intermediate: This involves the reaction of 2-(trifluoromethyl)benzaldehyde with hydrazine hydrate under reflux conditions.
Cyclization to form the oxadiazolo-pyrazinyl moiety: The hydrazino intermediate is then reacted with appropriate reagents to form the oxadiazolo-pyrazinyl structure.
Coupling with ethyl 4-aminobenzoate: The final step involves coupling the oxadiazolo-pyrazinyl intermediate with ethyl 4-aminobenzoate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the hydrazino group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of ETHYL 4-{[6-(2-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE involves its interaction with specific molecular targets. The trifluoromethyl group and the oxadiazolo-pyrazinyl moiety play crucial roles in its activity. These groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- ETHYL 4-{[6-(2-{(E)-1-[2-(FLUOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE
- ETHYL 4-{[6-(2-{(E)-1-[2-(CHLOROMETHYL)PHENYL]METHYLIDENE}HYDRAZINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]AMINO}BENZOATE
属性
分子式 |
C21H16F3N7O3 |
|---|---|
分子量 |
471.4 g/mol |
IUPAC 名称 |
ethyl 4-[[5-[(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]benzoate |
InChI |
InChI=1S/C21H16F3N7O3/c1-2-33-20(32)12-7-9-14(10-8-12)26-16-17(28-19-18(27-16)30-34-31-19)29-25-11-13-5-3-4-6-15(13)21(22,23)24/h3-11H,2H2,1H3,(H,26,27,30)(H,28,29,31)/b25-11+ |
InChI 键 |
HCGMLGCFXNGTJE-OPEKNORGSA-N |
手性 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2N/N=C/C4=CC=CC=C4C(F)(F)F |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NN=CC4=CC=CC=C4C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methylphenyl)-2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11096560.png)
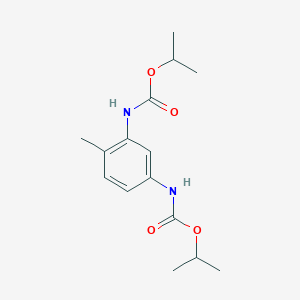
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11096580.png)
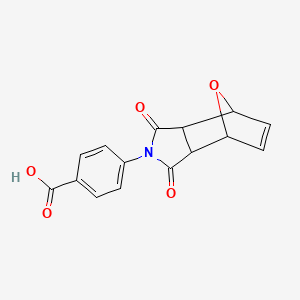
![1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-{(3E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene}hydrazinecarbimidothioate](/img/structure/B11096593.png)
![3-tert-butyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11096594.png)


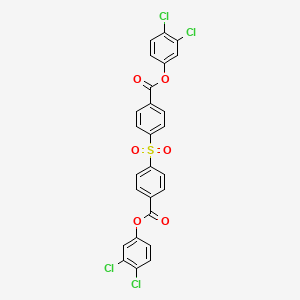
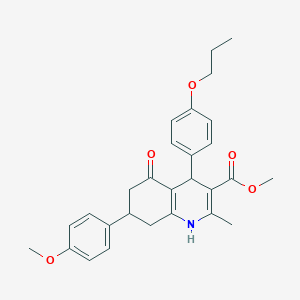
![1-Methyl-17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11096632.png)
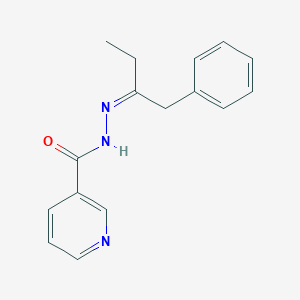
![2-Hydroxy-benzoic acid N'-[1-benzyl-2,4,6-trioxo-tetrahydro-pyrimidin-(5E)-ylidenemethyl]-hydrazide](/img/structure/B11096637.png)
